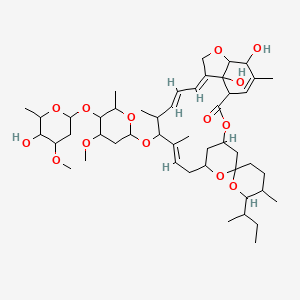

2,3-Dehydro-3,4-dihydro ivermectin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-IQQVKNEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)\C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71827-03-7 | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent, ivermectin. This document details the available information on its chemical properties, a summary of a reported synthesis approach, and its known biological activities. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antiparasitic agents and the study of ivermectin derivatives.

Introduction

Ivermectin, a mixture of 22,23-dihydroavermectin B1a and B1b, is a potent endectocide widely used in both human and veterinary medicine to treat a variety of parasitic infections.[1] Modification of the ivermectin scaffold has been a subject of interest for the development of new derivatives with altered or enhanced biological activities. One such derivative is this compound, also referred to as (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a. This analog is characterized by the introduction of a double bond in the C2-C3 position of the hexahydrobenzofuran moiety of the ivermectin structure.

Initial studies have indicated that this structural modification can lead to interesting changes in biological activity, particularly a noted increase in anti-leishmanial potential compared to the parent ivermectin.[2] This guide aims to consolidate the currently available scientific and technical information regarding the synthesis and characterization of this specific ivermectin analog.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | --INVALID-LINK--, --INVALID-LINK-- |

| Alternate Name | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | --INVALID-LINK-- |

| Molecular Formula | C₄₈H₇₄O₁₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Formula Weight | 875.1 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1135339-49-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥95% (as a mixture of diastereomers) | --INVALID-LINK--, --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis

The synthesis of this compound has been reported to proceed from commercially available ivermectin. The key transformation involves a dehydrogenation reaction to introduce the C2-C3 double bond.

A pivotal study by dos Santos and colleagues, published in Bioorganic & Medicinal Chemistry in 2009, describes the preparation of a series of ivermectin analogs, including the title compound, which they refer to as "Conjugated Delta(2,3)-IVM".[2] While the full experimental details from this publication could not be accessed for this guide, the abstract suggests a direct chemical modification of the ivermectin starting material.

The general synthetic approach is conceptualized in the workflow diagram below.

Note on Experimental Protocol: A detailed, step-by-step experimental protocol for the synthesis, including specific reagents, reaction conditions (temperature, time, solvent), and purification methods, is not publicly available at the time of writing this guide. The primary reference for this synthesis, dos Santos et al., Bioorg. Med. Chem. 2009, 17(2), 496-502, would contain this critical information.

Characterization

The definitive characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Table 2: Anticipated Characterization Data

| Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information on the chemical environment of each proton and carbon atom, respectively, confirming the introduction of the C2-C3 double bond and the overall integrity of the molecular structure. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₄₈H₇₄O₁₄) by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS experiments could further elucidate the structure. |

| Infrared (IR) Spectroscopy | IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl (-OH), ester (C=O), and alkene (C=C) groups. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a crucial technique for assessing the purity of the synthesized compound and for its separation from any starting material or byproducts. |

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant anti-leishmanial activity.[2] One study found it to be active against Leishmania amazonensis promastigotes and amastigotes with IC₅₀ values of 13.8 µM and 3.6 µM, respectively. Notably, the compound showed low cytotoxicity towards macrophages (IC₅₀ = 65.5 µM), suggesting a degree of selectivity for the parasite.[2]

While the specific signaling pathways affected by this compound have not been elucidated, the parent compound, ivermectin, is known to modulate several key cellular pathways. A general overview of ivermectin's known interactions with cellular signaling pathways is provided below, which may offer insights into the potential mechanisms of its derivatives.

Conclusion and Future Directions

This compound is a promising derivative of ivermectin with demonstrated potent anti-leishmanial activity. This technical guide has summarized the available information on its synthesis and characterization. However, a significant knowledge gap remains due to the inaccessibility of detailed experimental protocols and comprehensive characterization data from the primary literature.

Future work should focus on:

-

Reproducing the synthesis of this compound to enable further biological evaluation.

-

Performing a full suite of characterization analyses (NMR, MS, IR, HPLC) to establish a complete and publicly available dataset for this compound.

-

Investigating the specific mechanism of action and the signaling pathways modulated by this derivative to understand the basis of its enhanced anti-leishmanial activity.

Access to the detailed experimental procedures within the cited primary literature is paramount for advancing research on this and other potentially valuable ivermectin analogs.

References

An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin (CAS Number: 11353339-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydro-3,4-dihydro ivermectin, with the CAS number 1135339-49-9, is a significant analog and impurity of the broad-spectrum antiparasitic drug, ivermectin.[1][2] As an "EP Impurity I," its identification and characterization are crucial for the quality control and regulatory compliance of ivermectin-based pharmaceutical products.[3] Beyond its role as an impurity, this compound has demonstrated noteworthy biological activity, particularly its leishmanicidal effects, making it a subject of interest for further research and potential therapeutic applications.[4][5] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, formation, biological activity, and relevant experimental protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties, such as boiling point and density, are predicted values due to the limited availability of experimentally determined data.[1]

| Property | Value | Reference(s) |

| CAS Number | 1135339-49-9 | [1] |

| Molecular Formula | C48H74O14 | [6] |

| Molecular Weight | 875.1 g/mol | [6] |

| Synonyms | Ivermectin Impurity I, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, Δ2,3H2B1a | [2][3] |

| Appearance | Solid | [7] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [7] |

| Predicted Boiling Point | 949.0±65.0 °C | [1] |

| Predicted Density | 1.23±0.1 g/cm3 | [1] |

| Predicted pKa | 11.83±0.70 | [1] |

Formation and Synthesis

This compound is primarily known as a degradation product of ivermectin.[8] Its formation can occur under various stress conditions, highlighting the importance of controlled storage and handling of ivermectin drug substances.[8][9] While specific synthetic procedures for the intentional production of this compound are not widely published, it can be isolated and purified from bulk ivermectin material where it exists as an impurity.[10]

The general process for obtaining ivermectin involves the fermentation of Streptomyces avermitilis to produce avermectins, followed by chemical synthesis.[11] The formation of impurities like this compound can occur as byproducts of these processes or during subsequent storage.[1]

Below is a conceptual workflow for the identification and characterization of ivermectin impurities, including this compound.

Caption: Workflow for the identification of ivermectin impurities.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While publicly available raw spectral data is scarce, the following table summarizes the expected analytical characterization methods and their purpose in identifying this compound.[8][10]

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the impurity from the bulk ivermectin. | A distinct peak with a specific retention time relative to the main ivermectin peak. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C48H74O14. Fragmentation patterns can help confirm the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Detailed structural elucidation, including the position of the double bond and stereochemistry. | Specific chemical shifts and coupling constants for the protons and carbons, confirming the 2,3-dehydro and 3,4-dihydro modifications. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for hydroxyl, ester, and ether functional groups present in the molecule. |

Biological Activity and Mechanism of Action

Leishmanicidal Activity

The most significant reported biological activity of this compound is its efficacy against Leishmania amazonensis.[4][5] Studies have shown that this compound is active against both the promastigote and amastigote stages of the parasite.[4] The following table summarizes the reported in vitro activity.

| Target Organism | Stage | IC50 (µM) | Reference |

| Leishmania amazonensis | Promastigotes | 13.8 | [4] |

| Leishmania amazonensis | Amastigotes | 3.6 | [4] |

| Macrophages | - | 65.5 (Cytotoxicity) | [4] |

The higher potency against the clinically relevant amastigote stage, coupled with lower cytotoxicity towards host macrophages, suggests a favorable therapeutic window.[4]

Mechanism of Action

The precise mechanism of action for the leishmanicidal activity of this compound has not been fully elucidated. However, it is hypothesized to be similar to that of ivermectin, which involves the disruption of ion channels in the parasite's cell membrane.[12] Subsequent research on ivermectin analogs suggests that their leishmanicidal effect may not be dependent on the same structural motifs required for filaricidal activity.[5]

The following diagram illustrates the proposed general mechanism of action for ivermectin and its analogs against parasites.

References

- 1. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anexib.com [anexib.com]

- 3. scielo.br [scielo.br]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 11. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

"2,3-Dehydro-3,4-dihydro ivermectin" molecular weight and formula

This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydroivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and biological activity.

Core Compound Data

2,3-Dehydro-3,4-dihydroivermectin is a derivative of ivermectin characterized by a conjugated double bond in the C-2 and C-3 positions of the macrocyclic lactone ring. This structural modification influences its biological activity, particularly its leishmanicidal properties.

| Property | Value | Citations |

| Molecular Formula | C₄₈H₇₄O₁₄ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 875.1 g/mol | [1][2][3][4][5][6][9] |

| CAS Number | 1135339-49-9 | [1][2][4][7][8] |

| Synonyms | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, Conjugated Δ(2,3)-IVM | [1] |

| Purity | ≥95% (as a mixture of diastereomers) | [3][9] |

| Formulation | Solid | [3][9] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [3] |

| Storage | -20°C for long-term stability (≥ 4 years). | [2][3] |

Synthesis and Experimental Protocols

The synthesis of 2,3-Dehydro-3,4-dihydroivermectin from the commercially available ivermectin is a key step for its biological evaluation. The primary method described in the literature involves a dehydration reaction to introduce the C-2/C-3 double bond.

Experimental Protocol: Synthesis of 2,3-Dehydro-3,4-dihydroivermectin

While a detailed step-by-step protocol from a primary research article is not publicly available, the synthesis can be conceptualized based on the transformation required. The conversion of ivermectin to its 2,3-dehydro analog involves the elimination of water from the C-3 and C-4 positions to form a double bond. A plausible synthetic approach is outlined below:

Objective: To introduce a double bond at the C-2 and C-3 positions of the ivermectin macrocycle.

Materials:

-

Ivermectin

-

A suitable dehydrating agent (e.g., Martin's sulfurane, Burgess reagent) or a two-step process involving activation of the C-3 hydroxyl group followed by elimination.

-

Anhydrous, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography system with silica (B1680970) gel)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Methodology (Hypothetical):

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve ivermectin in the chosen anhydrous solvent.

-

Dehydration: Cool the solution to an appropriate temperature (e.g., 0°C or -78°C) and add the dehydrating agent portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired 2,3-Dehydro-3,4-dihydroivermectin.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Caption: Generalized workflow for the synthesis of 2,3-Dehydro-3,4-dihydroivermectin.

Biological Activity and Mechanism of Action

2,3-Dehydro-3,4-dihydroivermectin has demonstrated significant biological activity, most notably against the protozoan parasite Leishmania amazonensis.

Antileishmanial Activity

This ivermectin analog exhibits potent activity against both the promastigote and amastigote stages of Leishmania amazonensis.[3][9] The introduction of the conjugated double bond appears to be crucial for this enhanced leishmanicidal effect compared to the parent ivermectin.[1]

| Organism | Stage | IC₅₀ | Citation |

| L. amazonensis | Promastigotes | 13.8 µM | [3][9] |

| L. amazonensis | Amastigotes | 3.6 µM | [3][9] |

| Macrophages | - | 65.5 µM | [3][9] |

The selectivity of this compound is noteworthy, as it is significantly more toxic to the intracellular amastigote stage of the parasite than to the host macrophages.[3][9]

Proposed Mechanism of Action in Protozoa

While the precise mechanism of action of 2,3-Dehydro-3,4-dihydroivermectin in Leishmania is not fully elucidated, studies on ivermectin and its analogs in various protozoa suggest several potential pathways.

-

Mitochondrial Targeting: Preliminary studies suggest that ivermectin may target the parasite's mitochondria, leading to cellular dysfunction and death.[4]

-

Induction of Apoptosis-like Cell Death: In Giardia lamblia, ivermectin has been shown to induce a cell death pathway with hallmarks of apoptosis, including increased production of reactive oxygen species (ROS) and DNA fragmentation.[10][11]

-

Modulation of Host Immune Response: Ivermectin can modulate the host's immune response to infection. It has been shown to promote a Th1-type immune response, which is crucial for controlling intracellular pathogens like Leishmania.[2][4] This involves altering the expression of key transcription factors in T-cells.[2]

-

Inhibition of Nuclear Import: In some parasitic organisms, ivermectin is proposed to inhibit the nuclear import of viral or parasitic proteins by targeting importin α/β.[12]

Caption: Proposed mechanisms of antileishmanial action of 2,3-Dehydro-3,4-dihydroivermectin.

Conclusion

2,3-Dehydro-3,4-dihydroivermectin is a promising ivermectin analog with potent and selective antileishmanial activity. Its unique chemical structure contributes to its enhanced efficacy. Further research into its precise mechanism of action and optimization of its synthesis could pave the way for its development as a novel therapeutic agent for leishmaniasis and potentially other parasitic diseases. This guide provides a foundational understanding for researchers and developers interested in exploring the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journal articles: 'Leishmanicidal' – Grafiati [grafiati.com]

- 4. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective [jstage.jst.go.jp]

- 6. caymanchem.com [caymanchem.com]

- 7. anexib.com [anexib.com]

- 8. 2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers)>85% [lgcstandards.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic effects of ivermectin on Giardia lamblia: induction of apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broadening the spectrum of ivermectin: Its effect on Trypanosoma cruzi and related trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dehydro-3,4-dihydro ivermectin

Authored by: Gemini

Publication Date: December 12, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2,3-Dehydro-3,4-dihydro ivermectin, a semi-synthetic analog of the broad-spectrum antiparasitic agent, ivermectin. While ivermectin's primary mode of action in invertebrates is the potentiation of glutamate-gated chloride channels, this guide will detail the divergent mechanism of its 2,3-dehydro-3,4-dihydro derivative, particularly focusing on its promising leishmanicidal activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of parasitology, pharmacology, and medicinal chemistry. We will explore the evidence suggesting a distinct mechanism of action against Leishmania species, present available quantitative data, and provide detailed experimental protocols for key assays.

Introduction

Ivermectin, a macrocyclic lactone, has revolutionized the treatment of parasitic diseases in both veterinary and human medicine.[1] Its mechanism of action in nematodes and arthropods is well-established, primarily involving the modulation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[2] However, the emergence of drug resistance and the need for novel therapeutic agents against other parasites, such as those of the genus Leishmania, has spurred the investigation of ivermectin derivatives.

One such derivative, this compound, has demonstrated significant activity against Leishmania amazonensis.[3][4] Notably, structure-activity relationship studies indicate that its leishmanicidal potential is not reliant on the structural components essential for its parent compound's anthelmintic activity.[5] This suggests a distinct and previously uncharacterized mechanism of action, which is the central focus of this guide.

Core Mechanism of Action: A Departure from the Canonical Pathway

The established mechanism of action for ivermectin involves its binding to and potentiation of GluCls, which are exclusive to invertebrates.[2] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and flaccid paralysis.[6] However, research on this compound's effect on Leishmania points towards a different molecular target.

A pivotal study by dos Santos et al. (2009) revealed that the leishmanicidal activity of ivermectin analogs, including the conjugated Δ(2,3)-ivermectin derivative, does not depend on the integrity of the non-conjugated Δ(3,4)-hexahydrobenzofuran moiety, a key structural feature for GluCl interaction.[5] This finding strongly suggests that the antileishmanial activity is not mediated by GluCls.

Subsequent research has pointed towards the parasite's mitochondria as a potential target for ivermectin and its analogs.[1] While the precise molecular interactions are still under investigation, a proposed mechanism involves the disruption of mitochondrial function, leading to a cascade of events culminating in parasite death. This may involve the inhibition of key mitochondrial enzymes, such as P-type ATPases, which are crucial for maintaining ion homeostasis and energy metabolism. A study by Noël et al. (2011) on ivermectin analogs further supports this hypothesis by demonstrating that it is possible to dissociate the leishmanicidal activity from the inhibition of mammalian P-type ATPases, suggesting a parasite-specific target.[2]

Proposed Signaling Pathway for Leishmanicidal Activity

The following diagram illustrates a hypothesized signaling pathway for the action of this compound in Leishmania.

Caption: Hypothesized signaling pathway of this compound in Leishmania.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound against Leishmania amazonensis and its cytotoxicity against murine macrophages.

| Compound | Target Organism/Cell Line | Assay | Parameter | Value (µM) | Reference |

| This compound | Leishmania amazonensis promastigotes | Antileishmanial Activity | IC50 | 13.8 | [3][4] |

| This compound | Leishmania amazonensis amastigotes | Antileishmanial Activity | IC50 | 3.6 | [3][4] |

| This compound | Murine Peritoneal Macrophages | Cytotoxicity | IC50 | 65.5 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of leishmanicidal compounds. These protocols are based on standard practices in the field and are likely similar to those used in the cited literature.

In vitro Antileishmanial Activity against Promastigotes

-

Leishmania Culture: Leishmania amazonensis promastigotes are cultured at 26°C in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS).

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 106 parasites/mL. The test compound dilutions are added to the wells.

-

Incubation: The plates are incubated at 26°C for 72 hours.

-

Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence (excitation 530 nm, emission 590 nm) after a further 4-hour incubation.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

In vitro Antileishmanial Activity against Amastigotes

-

Macrophage Culture: Murine peritoneal macrophages are harvested and seeded into 96-well plates at a density of 1 x 105 cells/well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Infection: Macrophages are infected with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1 for 4 hours. Non-internalized parasites are removed by washing.

-

Compound Treatment: The infected macrophages are treated with serial dilutions of this compound for 72 hours.

-

Fixation and Staining: The cells are fixed with methanol (B129727) and stained with Giemsa.

-

Parasite Load Determination: The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cytotoxicity Assay against Macrophages

-

Cell Culture: Murine peritoneal macrophages are seeded in 96-well plates as described for the amastigote assay.

-

Compound Treatment: The cells are treated with the same concentrations of this compound as used in the antileishmanial assays for 72 hours.

-

Viability Assessment: Cell viability is assessed using a resazurin-based assay as described for promastigotes.

-

Data Analysis: The 50% cytotoxic concentration (IC50) is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vitro evaluation of a potential leishmanicidal compound.

Caption: A representative experimental workflow for evaluating leishmanicidal compounds.

Conclusion

This compound represents a promising lead compound for the development of new antileishmanial drugs. Its mechanism of action appears to be distinct from that of its parent compound, ivermectin, likely involving the disruption of mitochondrial function in Leishmania. Further research is warranted to precisely identify its molecular target(s) within the parasite and to optimize its structure for improved efficacy and selectivity. The experimental protocols and data presented in this guide provide a foundation for future investigations into this and other ivermectin analogs as potential therapies for leishmaniasis.

References

- 1. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide: Comparative Analysis of Ivermectin and its 2,3-Dehydro-3,4-dihydro Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical structures and biological activities of the well-established antiparasitic drug, ivermectin, and its analog, 2,3-Dehydro-3,4-dihydroivermectin. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, parasitology, and drug discovery and development.

Structural Comparison: Ivermectin vs. 2,3-Dehydro-3,4-dihydroivermectin

Ivermectin is a semisynthetic derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones. It is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (major component) and 22,23-dihydroavermectin B1b (minor component). The key structural feature of ivermectin is the saturation of the double bond at the C22-C23 position of the parent avermectin molecule.

In contrast, 2,3-Dehydro-3,4-dihydroivermectin, an analog of ivermectin, possesses a distinct modification in the hexahydrobenzofuran moiety. This analog is characterized by the introduction of a double bond at the C2-C3 position and the saturation of the C3-C4 bond. This alteration results in a conjugated system within this part of the molecule.

Key Structural Differences:

-

Ivermectin: Saturated C22-C23 bond.

-

2,3-Dehydro-3,4-dihydroivermectin: Introduction of a C2-C3 double bond and saturation at the C3-C4 position.

Below is a visual representation of the structural differences between the two molecules.

Caption: A simplified comparison of the core structural differences.

Comparative Biological Activity

A study by dos Santos et al. (2009) provides a direct comparison of the biological activity of ivermectin and 2,3-dehydro-3,4-dihydroivermectin against Leishmania amazonensis. The results indicate that the structural modification in the analog enhances its leishmanicidal activity compared to the parent compound.

| Compound | Target | Assay | IC50 (µM) | Cytotoxicity (IC50 in µM against macrophages) | Selectivity Index (SI) |

| Ivermectin | L. amazonensis promastigotes | In vitro | > 100 | 65.5 | < 0.655 |

| L. amazonensis amastigotes | In vitro | 10.2 | 65.5 | 6.42 | |

| 2,3-Dehydro-3,4-dihydroivermectin | L. amazonensis promastigotes | In vitro | 13.8 | 65.5 | 4.75 |

| L. amazonensis amastigotes | In vitro | 3.6 | 65.5 | 18.19 |

Data sourced from: dos Santos, A. R., Falcão, C. A., Muzitano, M. F., et al. (2009). Ivermectin-derived leishmanicidal compounds. Bioorganic & medicinal chemistry, 17(2), 496–502.

Experimental Protocols

Synthesis of 2,3-Dehydro-3,4-dihydroivermectin

The synthesis of 2,3-dehydro-3,4-dihydroivermectin can be achieved from ivermectin through an oxidation reaction. The following is a general protocol based on the methodology described by dos Santos et al. (2009).

Materials:

-

Ivermectin

-

Dichloromethane (B109758) (CH2Cl2)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve ivermectin in anhydrous dichloromethane under an inert atmosphere.

-

To the stirred solution, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system to yield 2,3-dehydro-3,4-dihydroivermectin.

Note: This is a generalized protocol. For specific reaction conditions, stoichiometry, and purification details, refer to the original publication.

Mechanism of Action and Signaling Pathways

General Antiparasitic Mechanism of Ivermectin

The primary mechanism of action of ivermectin against a broad range of invertebrate parasites involves its high affinity for glutamate-gated chloride ion channels present in the nerve and muscle cells of these organisms.[1] Binding of ivermectin to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.

Caption: General mechanism of action of ivermectin in invertebrates.

Postulated Leishmanicidal Mechanism of Action

The precise molecular mechanism of the leishmanicidal activity of ivermectin and its analogs is not as well-defined as its general antiparasitic action. However, studies suggest a multifactorial mechanism that may involve both direct effects on the parasite and modulation of the host immune response.

Preliminary studies have indicated that ivermectin may target the mitochondria of Leishmania parasites. Furthermore, ivermectin has been shown to modulate the host's immune response, promoting a shift from a Th2 (non-protective) to a Th1 (protective) response, which is crucial for controlling Leishmania infections.

Caption: Postulated mechanisms of leishmanicidal action of ivermectin.

Conclusion

The structural modification of ivermectin to form 2,3-dehydro-3,4-dihydroivermectin leads to a significant enhancement of its in vitro activity against Leishmania amazonensis. This suggests that the hexahydrobenzofuran moiety is a promising site for further derivatization to develop novel and more potent leishmanicidal agents. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in the leishmanicidal action of these compounds to guide future drug design and development efforts.

References

Solubility of 2,3-Dehydro-3,4-dihydro ivermectin in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3-Dehydro-3,4-dihydro ivermectin in dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of direct quantitative solubility data for this specific ivermectin analog, this document combines available qualitative information with quantitative data for the parent compound, ivermectin, to offer a comprehensive resource. This guide also includes a generalized experimental protocol for dissolution and a diagram of a key signaling pathway associated with ivermectin's mechanism of action.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Notes |

| This compound | Chloroform | Slightly Soluble[1] | - |

| Methanol | Slightly Soluble[1] | - | |

| Ivermectin | DMSO | ~1 mg/mL[2] | - |

| DMSO | up to 40 mg/mL[3] | - | |

| DMSO | 70 mg/mL[4] | - | |

| DMSO | 250 mg/mL[5] | Requires sonication |

Experimental Protocol: Preparation of a Stock Solution in DMSO

The following is a generalized protocol for the preparation of a stock solution of a lipophilic compound like this compound in DMSO. This protocol is based on standard laboratory procedures for handling ivermectin and its analogs.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional, for enhancing solubility)

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Equilibration: Allow the vial containing the solid this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound to achieve the desired final concentration.

-

Dissolution:

-

Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulate matter.

-

If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[5] This can help to break up any aggregates and enhance solubility.

-

-

Storage: Once fully dissolved, the stock solution should be stored at -20°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualization of Ivermectin's Mechanism of Action

Ivermectin and its analogs are known to exert their effects through various signaling pathways. One of the primary mechanisms of action, particularly in invertebrates, is the modulation of glutamate-gated chloride ion channels. The following diagram illustrates this process.

Caption: Ivermectin's modulation of glutamate-gated chloride channels.

This guide provides a foundational understanding of the solubility and handling of this compound in DMSO for research and development purposes. It is important to note that the provided solubility data for ivermectin should be used as a guideline, and the actual solubility of the derivative should be determined experimentally. Always adhere to appropriate safety protocols when handling chemical compounds.

References

Navigating the Stability and Storage of Ivermectin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific data for "2,3-Dehydro-3,4-dihydro ivermectin," this technical guide leverages comprehensive stability and storage information for the parent compound, ivermectin, and its closely related derivatives. The principles and methodologies outlined herein provide a robust framework for handling and assessing the stability of novel ivermectin analogs.

Core Stability Profile and Recommended Storage

Ivermectin, a macrocyclic lactone, is generally stable under normal conditions. However, its chemical integrity is susceptible to several environmental factors, including light, heat, and significant shifts in pH. Understanding these sensitivities is paramount for maintaining the compound's potency and safety profile throughout its lifecycle.

Recommended Storage Conditions

To ensure maximum shelf-life and prevent degradation, ivermectin and its derivatives should be stored under controlled conditions.

| Parameter | Condition | Notes |

| Temperature | Controlled Room Temperature: 20°C to 25°C (68°F to 77°F)[1] | Excursions permitted between 15°C and 30°C (59°F and 86°F)[1][2]. Some sources also recommend 2-8°C[3]. |

| Light | Protect from light[3][4] | Store in light-resistant containers. Photodegradation is a known degradation pathway[5][6]. |

| Moisture | Away from moisture[4] | Store in a dry place. |

| Atmosphere | Keep in a well-ventilated place[7] | Keep containers tightly closed[7]. |

Factors Inducing Degradation

Forced degradation studies on ivermectin have identified several key stressors that can compromise its stability:

-

Acid and Alkali Hydrolysis: Ivermectin is susceptible to degradation in both acidic and basic conditions[5][6].

-

Oxidation: The molecule can be degraded by oxidizing agents[5][6][7]. It can react with strong oxidizing agents[7].

-

Photodegradation: Exposure to light can lead to the formation of degradation products[5][6].

-

Thermal Stress: Elevated temperatures can accelerate the degradation of ivermectin, both in solid form and in solution[8].

Experimental Protocols for Stability Assessment

A crucial aspect of drug development is the validation of stability-indicating analytical methods. The following outlines a general experimental protocol for forced degradation studies on ivermectin derivatives, based on established methodologies for ivermectin[8][9][10].

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the degradation pathways of the ivermectin derivative.

Methodology:

-

Sample Preparation: Prepare solutions of the ivermectin derivative at a known concentration (e.g., 2.5 mg/mL in acetonitrile)[8].

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.05 M HCl for 5 hours[8].

-

Alkaline Hydrolysis: Treat the sample solution with 0.025 M NaOH for 1 hour[8].

-

Oxidative Degradation: Treat the sample solution with 5% H₂O₂ for 21 hours and separately with 15 mM K₂Cr₂O₇ for 15 hours[8].

-

Thermal Degradation:

-

Photolytic Degradation:

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

-

Characterization of Degradants: Utilize techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize the structure of any significant degradation products[9][10].

Stability-Indicating Analytical Method

A robust analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products. A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Typical Conditions |

| Column | C18 column (e.g., Hypersil Gold C18, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile, methanol (B129727), and water[11]. For example, a mixture of pH 3.5 sodium phosphate (B84403) buffer and methanol (25:75 v/v)[12]. |

| Flow Rate | 1.0 - 1.5 mL/min[11][12] |

| Detection | UV at 245 nm[12] or fluorescence detection (excitation 365 nm, emission 475 nm)[11]. |

| Column Temperature | Ambient or controlled at 30°C. |

Visualizing Degradation Pathways and Workflows

Understanding the logical flow of stability testing and the potential degradation pathways is critical. The following diagrams, rendered using Graphviz, illustrate these processes.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. mpbio.com [mpbio.com]

- 4. Ivermectin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. ijddr.in [ijddr.in]

- 7. merck.com [merck.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 12. ajpaonline.com [ajpaonline.com]

An In-Depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dehydro-3,4-dihydro ivermectin, a semi-synthetic analog of the broad-spectrum antiparasitic agent ivermectin, has emerged as a compound of interest, particularly for its potent leishmanicidal activity. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, biological activity, and putative mechanism of action. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key methodologies are provided, and logical relationships are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Ivermectin, a macrocyclic lactone, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1] Its success has spurred the development of numerous derivatives to enhance its efficacy, broaden its spectrum of activity, and overcome resistance. One such derivative is this compound, also referred to in the literature as conjugated Δ(2,3)-IVM.[2] This modification introduces a conjugated double bond system in the C2-C5 region of the ivermectin backbone. This structural alteration has been shown to significantly enhance its activity against Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease with significant global morbidity and mortality.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1135339-49-9 | [3] |

| Molecular Formula | C48H74O14 | [3] |

| Molecular Weight | 875.1 g/mol | [3] |

Synthesis

The synthesis of this compound is achieved through a targeted chemical modification of the parent ivermectin molecule. The process involves the selective oxidation of ivermectin to introduce the double bond at the 2,3-position.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described by dos Santos, A.R., et al. (2009).[2]

Materials:

-

Ivermectin

-

Dioxane

-

Dichloromethane (B109758) (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of ivermectin in dioxane is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

The reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane (CH2Cl2) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield this compound.

Biological Activity

The primary reported biological activity of this compound is its potent effect against Leishmania amazonensis.[2]

Quantitative Data: Leishmanicidal Activity

| Compound | Target Organism | Stage | IC50 (µM) | Cytotoxicity (Macrophages) IC50 (µM) | Selectivity Index | Reference |

| This compound | L. amazonensis | Promastigote | 13.8 | 65.5 | 4.75 | [2][3] |

| This compound | L. amazonensis | Amastigote | 3.6 | 65.5 | 18.19 | [2][3] |

| Ivermectin (Parent Compound) | L. amazonensis | Promastigote | >20 | >20 | - | [2] |

| Ivermectin (Parent Compound) | L. amazonensis | Amastigote | 5.0 | >20 | >4 | [2] |

Experimental Protocol: In Vitro Leishmanicidal Assay

This protocol is based on the methodology described by dos Santos, A.R., et al. (2009).[2]

Promastigote Viability Assay:

-

Leishmania amazonensis promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum.

-

Promastigotes in the logarithmic growth phase are seeded in 96-well plates.

-

The compounds (this compound and ivermectin) are added at various concentrations.

-

The plates are incubated for 72 hours at 26°C.

-

Parasite viability is assessed by measuring the activity of the mitochondrial enzyme acid phosphatase using p-nitrophenylphosphate as a substrate. The absorbance is read at 405 nm.

-

The 50% inhibitory concentration (IC50) is determined by linear regression analysis.

Amastigote Viability Assay:

-

Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates.

-

Macrophages are infected with L. amazonensis promastigotes.

-

After 24 hours, the cells are washed to remove non-internalized parasites.

-

The compounds are added at various concentrations, and the plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by light microscopy.

-

The IC50 is calculated by comparing the number of amastigotes in treated and untreated cells.

Macrophage Cytotoxicity Assay:

-

Peritoneal macrophages are seeded in 96-well plates.

-

The compounds are added at various concentrations.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is determined using the MTT assay, which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide by mitochondrial dehydrogenases. The absorbance is read at 570 nm.

-

The 50% cytotoxic concentration (IC50) is determined.

Mechanism of Action

While the precise mechanism of leishmanicidal action for this compound has not been fully elucidated, it is hypothesized to be distinct from the canonical mechanism of ivermectin in nematodes, which involves the potentiation of glutamate-gated chloride channels.[4] In protozoan parasites like Leishmania, which lack these channels, alternative targets are implicated.

Studies on related conjugated ivermectin derivatives suggest a potential mechanism involving the inhibition of mammalian P-type ATPases at high concentrations. However, some derivatives, like Δ²,³-ivermectin ethyl secoester, have shown potent leishmanicidal activity with significantly reduced effects on host ATPases, indicating a more selective mechanism may be at play.[5] This suggests that the conjugated system introduced in this compound may confer a novel mode of action that is more specific to the parasite.

Conclusion and Future Directions

This compound demonstrates significantly enhanced in vitro activity against Leishmania amazonensis compared to its parent compound, ivermectin, with a favorable selectivity index. This highlights its potential as a lead compound for the development of new anti-leishmanial drugs. Further research is warranted to fully elucidate its mechanism of action, which appears to be distinct from the classical ivermectin pathway and may offer a selective advantage. In vivo efficacy studies in animal models of leishmaniasis are a critical next step to validate its therapeutic potential. Additionally, structure-activity relationship studies of related conjugated ivermectin analogs could provide valuable insights for the design of even more potent and selective leishmanicidal agents. The detailed protocols and summarized data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 2. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. droracle.ai [droracle.ai]

- 5. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a "Wonder Drug": An In-depth Technical Guide to the Discovery and History of Ivermectin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of ivermectin and the subsequent evolution of its analogs, providing a comprehensive resource for researchers in parasitology, pharmacology, and veterinary medicine. From the serendipitous discovery of a soil bacterium to the development of a portfolio of potent anti-parasitic agents, this document outlines the key scientific milestones, experimental methodologies, and comparative efficacy of this remarkable class of compounds.

The Dawn of the Avermectins: A Tale of Soil and Scientific Collaboration

The story of ivermectin begins in the 1970s with a groundbreaking collaboration between the Kitasato Institute in Japan and the Merck Sharp & Dohme Research Laboratories in the United States.[1][2] Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute, had a keen interest in isolating novel microorganisms from soil samples with the potential to produce new pharmaceuticals.[3][4] In 1973, a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan, yielded a new species of actinomycete bacterium, later named Streptomyces avermitilis.[5][6]

This unassuming microbe would prove to be the source of a new class of potent anthelmintic compounds. Cultures of S. avermitilis were sent to Merck, where Dr. William C. Campbell, a parasitologist, and his team were screening for compounds with activity against parasitic nematodes.[1][7] In 1975, they discovered that fermentation broths of S. avermitilis were highly effective at clearing parasitic worm infections in mice.[8][9] This led to the isolation and characterization of a family of eight closely related macrocyclic lactones, which they named "avermectins."[10]

The most active of these natural products was Avermectin (B7782182) B1, a mixture of two homologous compounds: Avermectin B1a (>80%) and Avermectin B1b (<20%).[11] However, the Merck team sought to enhance the safety and efficacy of this promising lead compound. Through a process of chemical modification, they selectively hydrogenated the double bond at the C22-23 position of Avermectin B1, resulting in the creation of 22,23-dihydroavermectin B1, which was given the generic name ivermectin .[12] This semi-synthetic derivative demonstrated a superior safety profile and broader spectrum of activity compared to the natural avermectins.[13]

The profound impact of this discovery on global health was recognized in 2015 when Dr. Ōmura and Dr. Campbell were jointly awarded the Nobel Prize in Physiology or Medicine.[1][7]

The Ivermectin Analogs: A Portfolio of Potent Antiparasitics

The success of ivermectin spurred further research into the chemical modification of the avermectin scaffold, leading to the development of several important analogs with distinct properties and applications.

-

Eprinomectin: Developed for use in cattle, particularly dairy cows, due to its favorable milk withdrawal times. It is a semi-synthetic derivative of avermectin B1, specifically 4"-epi-acetylamino-4"-deoxyavermectin B1.[13]

-

Selamectin: A topical endectocide for dogs and cats, effective against fleas, heartworms, ear mites, and some ticks and intestinal worms.[14][15] It is a monosaccharide oxime derivative of avermectin.[14]

-

Doramectin (B1670889): A broad-spectrum endectocide for cattle, sheep, and swine, produced through a process of mutational biosynthesis by genetically engineered strains of Streptomyces avermitilis.[3][11] It is 25-cyclohexyl-avermectin B1.[11]

-

Moxidectin: A second-generation macrocyclic lactone belonging to the milbemycin class, which is structurally related to the avermectins.[9] It is used in a variety of animals to control a wide range of internal and external parasites.[10]

Quantitative Efficacy of Ivermectin and Its Analogs

The following tables summarize the available quantitative data on the efficacy of ivermectin and its key analogs against various parasites. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, parasite strains, and formulations.

| Compound | Parasite | Assay Type | Efficacy Metric (IC50/LC50) | Reference |

| Ivermectin | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/mL | [16] |

| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 0.0735 ± 0.016 µg/mL | [13] | |

| Doramectin | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/mL | [16] |

| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 0.249 ± 0.116 µg/mL | [13] | |

| Eprinomectin | Haemonchus contortus (Resistant) | Larval Development Assay | Resistance Ratio up to 70-fold | [12] |

| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 0.46 ± 0.24 µg/mL | [13] | |

| Moxidectin | Haemonchus contortus (Resistant) | Larval Development Assay | Lowest Resistance Ratio (4.0-fold) | [12] |

| Cephalopina titillator (L3) | In vitro Larvicidal Assay | IC50: 11.96 ± 2.21 µg/mL | [13] | |

| Selamectin | Ctenocephalides felis (flea) | In vitro Feeding Screen | Commercially exploitable activity | [14] |

Table 1: Comparative In Vitro Efficacy of Ivermectin and its Analogs

| Compound | Animal | Parasites | Efficacy | Reference |

| Ivermectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High | [17] |

| Doramectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High, with longer persistent efficacy than ivermectin in some studies | [17] |

| Eprinomectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High, with greater activity than ivermectin through Day 28 in one study | [18] |

| Moxidectin | Cattle | Ostertagia ostertagi, Cooperia oncophora | High, with greater activity than ivermectin through Day 28 in one study | [18] |

Table 2: Comparative In Vivo Efficacy of Ivermectin and its Analogs in Cattle

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and development of ivermectin and its analogs.

Fermentation of Streptomyces avermitilis for Avermectin Production

Objective: To cultivate S. avermitilis under conditions that promote the production of avermectins.

Materials:

-

Streptomyces avermitilis culture (e.g., ATCC 31267)

-

Seed Medium (example): 20 g/L corn starch, 10 g/L defatted soybean flour, 5 g/L glucose, 10 g/L cotton seed flour, pH 7.2.

-

Fermentation Medium (example): 100 g/L corn starch (liquefied), 20 g/L defatted soybean flour, 10 g/L cotton seed flour, 5 g/L yeast extract, 1 g/L NaCl, 2 g/L K₂HPO₄, 1 g/L MgSO₄, 7 g/L CaCO₃, pH 7.0. For doramectin production, cyclohexanecarboxylic acid (CHC) is added as a precursor.[5]

-

Shaker incubator

-

Fermenter (for large-scale production)

-

Solvents for extraction (e.g., methanol)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

-

Inoculum Preparation: Aseptically transfer a sporulated culture of S. avermitilis to the seed medium. Incubate in a shaker at 28°C and 200 rpm for approximately 2-3 days until a dense culture is obtained.[5]

-

Fermentation: Inoculate the fermentation medium with the seed culture (typically 5-10% v/v). For doramectin production, feed cyclohexanecarboxylic acid (CHC) into the fermentation broth.[5] Incubate in a shaker or fermenter at 28°C for 7-14 days. Monitor parameters such as pH, dissolved oxygen, and nutrient levels.[4]

-

Extraction: At the end of the fermentation, harvest the broth. Extract the avermectins from the mycelium and broth using an organic solvent such as methanol.[5]

-

Analysis and Purification: Analyze the extract using HPLC to quantify the production of different avermectin components.[5] The target avermectins are then purified using chromatographic techniques.

Chemical Synthesis of Ivermectin Analogs (Example: Doramectin)

Objective: To chemically modify the avermectin precursor to produce doramectin.

Materials:

-

Avermectin precursor

-

Cyclohexanecarboxylic acid (CHC)

-

Appropriate solvents and reagents for chemical synthesis

-

Chromatography equipment for purification

Protocol (Conceptual Overview):

The industrial production of doramectin involves the fermentation of a genetically engineered strain of S. avermitilis that is deficient in the branched-chain 2-oxo acid dehydrogenase complex. This genetic modification prevents the synthesis of the natural branched-chain fatty acid precursors for avermectin biosynthesis. Instead, the fermentation is supplemented with cyclohexanecarboxylic acid (CHC), which is incorporated by the polyketide synthase to produce doramectin.[19]

In Vitro Screening: Larval Development Assay (LDA)

Objective: To determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

96-well microtiter plates

-

Growth medium (e.g., Earle's balanced salt solution with yeast extract)

-

Test compounds (ivermectin and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Microscope

Protocol:

-

Egg Preparation: Collect fresh fecal samples from infected animals and isolate the nematode eggs using standard flotation and sieving techniques.

-

Assay Setup: Dispense approximately 50-100 eggs in the growth medium into each well of a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a negative control (no compound).

-

Incubation: Incubate the plates at 25-27°C for 6-7 days to allow for larval development.

-

Data Collection: After incubation, add a drop of iodine solution to each well to kill and stain the larvae. Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under a microscope.

-

Analysis: Calculate the percentage of inhibition of development to the L3 stage for each compound concentration. Determine the LC50 (the concentration that inhibits 50% of the larvae from developing to the L3 stage).[2]

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

Objective: To evaluate the efficacy of an anthelmintic by comparing the fecal egg counts in animals before and after treatment.

Materials:

-

Naturally or experimentally infected animals (e.g., sheep, cattle)

-

Test compounds (ivermectin and analogs) in appropriate formulations

-

Fecal collection bags or gloves

-

McMaster slides for egg counting

-

Saturated salt solution (flotation solution)

-

Microscope

Protocol:

-

Pre-treatment Sampling: Collect individual fecal samples from a group of infected animals (typically 10-15 animals per treatment group).

-

Treatment: Administer the test compounds to the animals in their respective groups at the recommended dose. Include an untreated control group.

-

Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.

-

Fecal Egg Counting: For each sample (pre- and post-treatment), weigh a specific amount of feces (e.g., 2-4 grams) and mix it with a known volume of flotation solution. Fill the chambers of a McMaster slide with the suspension and count the number of nematode eggs visible under the microscope. Calculate the eggs per gram (EPG) of feces.

-

Efficacy Calculation: Calculate the percentage reduction in fecal egg count for each treatment group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100[3][10]

Visualizing the Science: Pathways and Workflows

Mechanism of Action: Signaling Pathway

Ivermectin and its analogs exert their anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This diagram illustrates the proposed signaling pathway.

Caption: Mechanism of action of ivermectin and its analogs.

Experimental Workflow: From Discovery to Candidate Drug

The following diagram outlines a typical workflow for the discovery and development of a new ivermectin analog.

Caption: A generalized workflow for the discovery and development of an ivermectin analog.

This guide provides a foundational understanding of the discovery and history of ivermectin and its analogs. The ongoing challenge of anthelmintic resistance necessitates continued research and development in this field, building upon the remarkable legacy of these "wonder drugs."

References

- 1. brieflands.com [brieflands.com]

- 2. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 4. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Faecal Egg Count Reduction Tests (FECRT) - Vetlife [vetlife.co.nz]

- 9. A larval development test for the detection of anthelmintic resistance in nematodes of sheep | Scilit [scilit.com]

- 10. vet.ucalgary.ca [vet.ucalgary.ca]

- 11. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 15. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the persistent efficacy of doramectin and ivermectin injectable against Ostertagia ostertagi and Cooperia oncophora in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Research Applications of Ivermectin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Activity

In vitro studies have demonstrated the broad-spectrum antiviral activity of ivermectin and its analogs against a range of RNA viruses.[6] A notable focus of recent research has been its efficacy against SARS-CoV-2.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of ivermectin against various viruses.

| Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | A549-ACE2 | ~2.0 - 5.7 | >50 | >10 | [7][8] |

| SARS-CoV-2 | Vero E6 | 4.8 - 6.2 | - | - | [8] |

| Usutu Virus (USUV) | Vero CCL-81 | 0.55 | 7.24 | 13.16 | [9] |

| Usutu Virus (USUV) | A549 | 1.94 | 15.18 | 7.82 | [9] |

| Usutu Virus (USUV) | TME-R | 1.38 | 8.26 | 5.99 | [9] |

Experimental Protocols

SARS-CoV-2 Antiviral Assay (FLuc-reporter Virus): [7]

-

Cell Seeding: A549-ACE2 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of ivermectin or its analogs.

-

Viral Infection: Cells are infected with a SARS-CoV-2 FLuc-reporter virus.

-

Incubation: Plates are incubated for a specified period (e.g., 48 hours).

-

Lysis and Luminescence Reading: Cells are lysed, and firefly luciferase (FLuc) activity is measured as a readout of viral replication.

-

Cytotoxicity Assay: In parallel, cell viability is assessed using a suitable method, such as the CellTiter-Glo (CTG) assay, to determine the 50% cytotoxic concentration (CC50).

Usutu Virus (USUV) Antiviral Assay: [9]

-

Cell Culture: Vero CCL-81, A549, or TME-R cells are cultured in appropriate media.

-

Compound Preparation: Ivermectin is serially diluted to the desired concentrations.

-

Infection and Treatment: Cell monolayers are infected with USUV, and simultaneously treated with the compound dilutions.

-

Incubation: Infected and treated cells are incubated for a defined period.

-

Viral Titer Quantification: Viral titers in the supernatant are determined by plaque assay or TCID50.

-

Cytotoxicity Assessment: The CC50 is determined using methods like the MTT or Neutral Red uptake assays in uninfected cells treated with the compound.

Signaling Pathways in Antiviral Activity

Ivermectin's antiviral mechanism is believed to involve the inhibition of host importin α/β1-mediated nuclear transport of viral proteins. This disruption hinders viral replication and propagation.

Caption: Ivermectin's proposed antiviral mechanism of action.

Anticancer Activity

In vitro studies have revealed the potent anticancer effects of ivermectin across various cancer cell lines, including those resistant to standard chemotherapeutic agents.[10][11]

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of ivermectin.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |

| KKU214 | Cholangiocarcinoma (Gemcitabine-sensitive) | - | Inhibition of proliferation and colony formation | [10][11] |

| KKU214GemR | Cholangiocarcinoma (Gemcitabine-resistant) | - | More sensitive to IVM than sensitive cells | [10][11] |

| H1299 | Lung Cancer | - | Inhibition of proliferation | [12] |

| MKN1, SH-10-TC | Gastric Cancer (High YAP1 expression) | - | Sensitive to IVM | [12] |

| MKN7, MKN28 | Gastric Cancer (Low YAP1 expression) | - | Not sensitive to IVM | [12] |

| Various | Breast, Colon, Leukemia | - | Induction of apoptosis and autophagy | [5] |

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay): [10][11]

-

Cell Plating: Cancer cells (e.g., KKU214, KKU214GemR) are seeded in 96-well plates.

-

Drug Treatment: Cells are exposed to various concentrations of ivermectin for different time points (e.g., 24, 48, 72 hours).

-

Cell Fixation: Cells are fixed with trichloroacetic acid.

-

Staining: Fixed cells are stained with sulforhodamine B (SRB) solution.

-

Washing and Solubilization: Unbound dye is washed away, and bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader to determine cell density.

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with ivermectin for a specified duration.

-

Recovery: The drug-containing medium is replaced with fresh medium, and cells are allowed to grow until visible colonies are formed.

-

Fixation and Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.

-

Colony Counting: The number of colonies is counted to assess the long-term survival and proliferative capacity of the cells.

Signaling Pathways in Anticancer Activity

Ivermectin's anticancer effects are mediated through multiple signaling pathways. It has been shown to inhibit the p21-activated kinase 1 (PAK1), leading to the downregulation of the MEK/ERK pathway and induction of apoptosis and autophagy.[12] It also acts as an inhibitor of the Yes-associated protein 1 (YAP1), a key player in tumorigenesis.[12]

Caption: Ivermectin's multifaceted anticancer mechanisms.

Synthesis of Ivermectin Derivatives

The synthesis of novel ivermectin derivatives is an active area of research aimed at enhancing their biological activities and exploring new therapeutic applications.[13][14]

General Workflow for Derivative Synthesis

Caption: General workflow for the synthesis and evaluation of ivermectin derivatives.

Conclusion